![molecular formula C11H16O3 B2854635 {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol CAS No. 1340567-11-4](/img/structure/B2854635.png)

{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

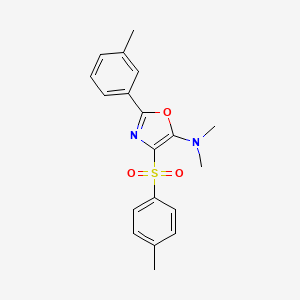

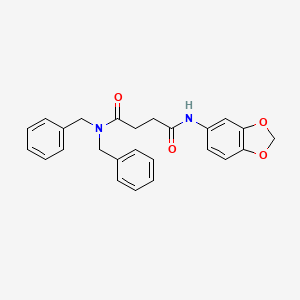

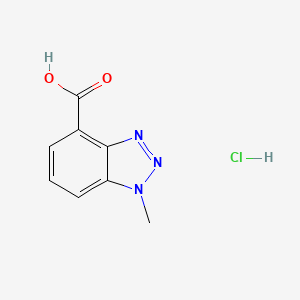

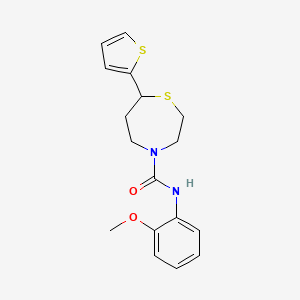

“{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol” is a chemical compound with the molecular formula C11H16O3 . It has a molecular weight of 196.25 . This compound is used for research purposes .

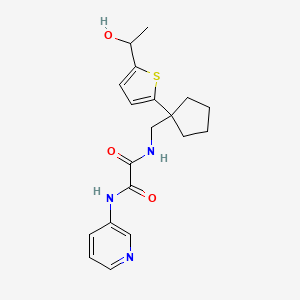

Molecular Structure Analysis

The molecular structure of “{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol” consists of 11 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Photolysis and Radical Reactions

The study by Bales et al. (2001) investigates the photolysis of alkyl radicals containing different beta-leaving groups, contributing to understanding the formation of olefin cation radicals. This research highlights the complex dynamics of radical fragmentation and the role of various substituents in determining the pathway and products of photolytic reactions. It provides insights into the mechanistic aspects of radical chemistry relevant to organic synthesis and potentially to the degradation of environmental pollutants (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Surface Chemistry and Catalysis

The work by Wu et al. (2012) utilizes methanol to probe the surface sites of ceria nanocrystals, which have well-defined surface planes. This study is pivotal in the field of catalysis, particularly in understanding how methanol interacts with metal oxide catalysts like ceria. The findings have implications for the design of more efficient catalysts for reactions involving methanol, such as steam reforming or the oxidation of methanol to formaldehyde (Wu, Li, Mullins, & Overbury, 2012).

Organic Synthesis

Research by Jung, Ho, and Kim (2000) on the asymmetric synthesis of α-hydroxy esters demonstrates the utility of certain methanol derivatives in enantioselective synthesis. This area of research is crucial for the pharmaceutical industry, where the enantiomeric purity of drug molecules can significantly impact their efficacy and safety. The study provides a method for the synthesis of chiral molecules, which can be applied in the development of new drugs and active pharmaceutical ingredients (Jung, Ho, & Kim, 2000).

Methanol as a Hydrogen Source

Chen et al. (2020) explore the use of methanol as a hydrogen source for the transfer hydrogenation of aldehydes. This research is significant for sustainable chemistry practices, as it highlights methanol's potential as a green and economical hydrogen donor in catalytic reactions. The findings could lead to the development of more environmentally friendly and cost-effective processes for reducing carbonyl compounds to alcohols, which are valuable intermediates in the synthesis of various chemicals and pharmaceuticals (Chen, Chen, Aboo, Iggo, & Xiao, 2020).

Wirkmechanismus

Target of Action

The primary targets of {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol are currently unknown. This compound is a secondary alcohol , and it’s possible that it may interact with various enzymes or receptors within the body

Mode of Action

As a secondary alcohol, it may undergo various biochemical reactions, including oxidation and reduction . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known to be a metabolite found in human blood plasma , suggesting it may play a role in human metabolism

Pharmacokinetics

As a secondary alcohol, it’s likely to be metabolized in the liver, possibly through oxidation . The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.

Result of Action

Some phenylpropanoid compounds have been shown to inhibit inflammatory responses in vitro , suggesting potential anti-inflammatory activity.

Eigenschaften

IUPAC Name |

[4-(1-methoxypropan-2-yloxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLODLTXQHMPSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2854556.png)

![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)

![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)

![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)